Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate typically involves the reaction of 5-bromo-2-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carbamate group can be hydrolyzed to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and bases like sodium hydroxide for hydrolysis .
Major Products Formed
The major products formed from these reactions include 5-amino-2-nitropyridine, 5-bromo-2-aminopyridine, and other substituted pyridine derivatives .
Scientific Research Applications
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitropyridine: Shares the bromine and nitro functional groups but lacks the carbamate group.
2-Amino-5-bromopyridine: Contains a bromine atom and an amino group instead of a nitro group.
5-Bromo-3-nitropyridine-2-carbonitrile: Similar structure with a nitrile group instead of a carbamate group.
Uniqueness
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, known by its CAS number 152684-25-8, is a compound belonging to the nitropyridine family. Its unique molecular structure, featuring a pyridine ring substituted with bromine and nitro groups, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its implications for therapeutic applications.
The chemical formula of this compound is CHBrNO. It appears as a white powder and is primarily utilized in laboratory settings and pharmaceutical applications due to its distinctive structural properties. The compound's synthesis can be achieved through various methods, allowing for the production of derivatives tailored for specific applications.
Synthesis Methods
The synthesis of this compound can involve multiple pathways, including:
- Nitration of Pyridine Derivatives : Introducing nitro groups into the pyridine ring.
- Bromination : Substituting hydrogen atoms with bromine.
- Carbamoylation : Adding a carbamate group to the nitrogen atom.
These methods facilitate the exploration of different derivatives that may exhibit varied biological activities.
Antimicrobial Potential
Recent investigations suggest that this compound may act as a lead compound in developing new antimicrobial agents. Initial studies indicate that it interacts with specific proteins involved in microbial resistance, potentially inhibiting their function.
The biological activity of this compound is believed to stem from its ability to bind to various biological targets, including enzymes and receptors relevant to disease mechanisms. The binding affinity and interaction dynamics are crucial for understanding its therapeutic potential.
Toxicological Insights
A notable case study involving 5-bromo-2-nitropyridine, a related compound, revealed significant toxic effects following exposure. A patient developed methemoglobinemia after skin and respiratory exposure, leading to acute renal failure and delayed encephalopathy . This case underscores the importance of understanding the safety profile of compounds within this chemical class.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
This compound | 152684-25-8 | Bromine and nitro substitutions | Potential antimicrobial activity |
Ethyl (5-bromo-3-nitropyridin-2-yl)carbamate | 152684-24-7 | Different nitro group position | Varying activity profile |
N-(5-bromo-3-nitropyridin-2-yl)carbamate | 154015900 | Amine instead of ethyl group | Altered reactivity |
5-Bromo-2-nitropyridin-3-amines | 43322605 | Amino group instead of carbamate | Different applications |
This table illustrates how structural modifications can influence biological activity, highlighting the significance of this compound in medicinal chemistry research.
Future Directions
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigating its interactions at the molecular level will pave the way for potential therapeutic applications, particularly in combating microbial resistance.
Properties
IUPAC Name |
ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJNBFSNAEDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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